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Compound of Interest

Compound Name: 5-Bromooxazole-4-carboxylic acid

Cat. No.: B1441260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Bromooxazole-4-carboxylic acid is a specialized heterocyclic building block

with limited currently available public information. The following application notes and protocols

are based on established synthetic methodologies for analogous compounds and are intended

to serve as a foundational guide for research and development. Optimization of the described

procedures for this specific substrate is recommended.

Introduction
5-Bromooxazole-4-carboxylic acid is a versatile heterocyclic compound that holds significant

potential as a building block in the synthesis of complex organic molecules. The presence of a

bromine atom at the 5-position and a carboxylic acid at the 4-position of the oxazole ring

provides two distinct reactive sites for orthogonal functionalization. This allows for the strategic

introduction of various substituents, making it a valuable scaffold in drug discovery and

materials science for the development of novel compounds with diverse biological activities and

material properties. The oxazole core itself is a key pharmacophore found in numerous natural

products and pharmaceutical agents.
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While extensive experimental data for 5-Bromooxazole-4-carboxylic acid is not widely

reported, the following table outlines expected physicochemical properties and representative

spectroscopic data based on analysis of similar structures.

Property Predicted Value

Molecular Formula C₄H₂BrNO₃

Molecular Weight 207.97 g/mol

Appearance Off-white to pale yellow solid

Melting Point >200 °C (with decomposition)

Solubility
Soluble in polar aprotic solvents (e.g., DMF,

DMSO)

¹H NMR (400 MHz, DMSO-d₆)
δ 8.5-8.7 (s, 1H, oxazole C2-H), 13.0-14.0 (br s,

1H, COOH)

¹³C NMR (100 MHz, DMSO-d₆)
δ 162-164 (C=O), 150-152 (C2), 140-142 (C4),

115-117 (C5)

IR (KBr, cm⁻¹)
3100-2500 (br, O-H), 1720-1700 (C=O), 1580,

1450, 1100

Synthetic Applications and Protocols
5-Bromooxazole-4-carboxylic acid serves as a versatile precursor for a variety of chemical

transformations, enabling the synthesis of a diverse range of derivatives. Key applications

include palladium-catalyzed cross-coupling reactions, amide bond formations, and

esterifications.

Suzuki-Miyaura Cross-Coupling
The bromine atom at the C5 position of the oxazole ring is amenable to palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or

vinyl substituents. This reaction is a powerful tool for constructing complex molecular

architectures.
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Workflow for Suzuki-Miyaura Coupling:

5-Bromooxazole-4-carboxylic acid
Arylboronic Acid,

Pd Catalyst,
Base

1. Solvent
(e.g., Dioxane/Water)

2. Heating
(80-100 °C)

3. Aqueous Workup
& Purification

4. 5-Aryl-oxazole-4-carboxylic acid5.

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura cross-coupling of 5-Bromooxazole-4-
carboxylic acid.

Experimental Protocol: Synthesis of 5-Phenyl-oxazole-4-carboxylic acid

To a dried flask, add 5-Bromooxazole-4-carboxylic acid (1.0 mmol), phenylboronic acid

(1.2 mmol), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

Add a base, for example, potassium carbonate (3.0 mmol).

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).

The reaction mixture is heated to 90 °C and stirred for 12-24 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, the reaction is cooled to room temperature and diluted with water.

The aqueous solution is acidified to pH 2-3 with 1M HCl, leading to the precipitation of the

product.

The solid is collected by filtration, washed with water, and dried under vacuum.

Further purification can be achieved by recrystallization or column chromatography.

Representative Data for Suzuki-Miyaura Coupling Reactions:
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Arylboro
nic Acid

Catalyst Base Solvent Temp (°C) Time (h) Yield (%)

Phenylboro

nic acid
Pd(PPh₃)₄ K₂CO₃

Dioxane/H₂

O
90 16 85

4-

Methoxyph

enylboronic

acid

Pd(dppf)Cl

₂
Cs₂CO₃ DME/H₂O 85 18 82

3-

Pyridylboro

nic acid

SPhos Pd

G2
K₃PO₄

Toluene/H₂

O
100 12 78

Amide Bond Formation
The carboxylic acid moiety can be readily converted to a wide range of amides using standard

peptide coupling reagents. This allows for the introduction of diverse functionalities and the

construction of peptidomimetics or other bioactive molecules.

Logical Flow for Amide Coupling:

5-Bromooxazole-4-carboxylic acid Coupling Reagent
(e.g., HATU, EDCI)

Primary or
Secondary Amine

Base
(e.g., DIPEA)

Solvent
(e.g., DMF) Stir at RT 5-Bromooxazole-4-carboxamide Derivative
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Caption: Step-wise process for the synthesis of 5-Bromooxazole-4-carboxamides.

Experimental Protocol: Synthesis of N-Benzyl-5-bromooxazole-4-carboxamide

Dissolve 5-Bromooxazole-4-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL).

Add a coupling reagent, such as HATU (1.1 mmol), and a non-nucleophilic base, for

instance, N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
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Add benzylamine (1.1 mmol) to the reaction mixture.

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-

MS.

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Representative Data for Amide Coupling Reactions:

Amine
Coupling
Reagent

Base Solvent Time (h) Yield (%)

Benzylamine HATU DIPEA DMF 6 92

Morpholine EDCI/HOBt NMM DCM 8 88

Aniline T3P Pyridine EtOAc 12 75

Esterification
The carboxylic acid can be converted to its corresponding esters under acidic conditions

(Fischer esterification) or by reaction with alkyl halides in the presence of a base. Esters are

valuable intermediates for further transformations or can be the final target molecules.

Pathway for Ester Synthesis:
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Fischer Esterification

Alkylation

5-Bromooxazole-4-carboxylic acid

Alcohol (e.g., MeOH, EtOH)
Acid Catalyst (e.g., H₂SO₄)

Alkyl Halide (e.g., MeI, EtBr)
Base (e.g., K₂CO₃)

Methyl/Ethyl 5-bromooxazole-4-carboxylate Methyl/Ethyl 5-bromooxazole-4-carboxylate
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[https://www.benchchem.com/product/b1441260#5-bromooxazole-4-carboxylic-acid-as-a-
building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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